molecular formula C7H13BN2O2 B13559574 [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid

[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid

Cat. No.: B13559574
M. Wt: 168.00 g/mol
InChI Key: HIXBIQLVNVMINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is a valuable organoboron building block designed for synthetic and medicinal chemistry research. As a boronic acid, its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for the efficient construction of carbon-carbon bonds . This reaction is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications . The compound features a pyrazole heterocycle, a privileged scaffold frequently encountered in pharmaceuticals and agrochemicals due to its diverse biological activities . The 1-(2-methylpropyl) substituent on the pyrazole ring can influence the compound's physicochemical and pharmacokinetic properties, making it a useful intermediate for the molecular modification of bioactive molecules . Boronic acids, in general, are considered stable, low-toxicity reagents that are versatile intermediates in organic synthesis . In drug discovery, the boronic acid functional group can act as a bioisostere for carboxylic acids and is known to form reversible covalent complexes with enzymes, leading to potent inhibitory activity against various targets like proteasomes and β-lactamases . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C7H13BN2O2

Molecular Weight

168.00 g/mol

IUPAC Name

[1-(2-methylpropyl)pyrazol-3-yl]boronic acid

InChI

InChI=1S/C7H13BN2O2/c1-6(2)5-10-4-3-7(9-10)8(11)12/h3-4,6,11-12H,5H2,1-2H3

InChI Key

HIXBIQLVNVMINB-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C=C1)CC(C)C)(O)O

Origin of Product

United States

Preparation Methods

Halogenation of Pyrazole Precursor

The first step is the selective halogenation at the 3-position of the pyrazole ring:

  • Starting from the corresponding 1-substituted pyrazole (e.g., 1-(2-methylpropyl)-1H-pyrazole), a diazotization reaction is used to convert the 3-amino-pyrazole derivative into the 3-iodo-pyrazole intermediate.
  • This is achieved by dissolving the amino-pyrazole in a mixture of concentrated hydrochloric acid and water at 0–5 °C, then adding sodium nitrite solution to form the diazonium salt.
  • Subsequent reaction with potassium iodide aqueous solution introduces the iodine substituent at the 3-position.
  • The halogenated pyrazole is extracted with ethyl acetate and purified by column chromatography to yield the 3-iodo-1-substituted pyrazole intermediate with high purity.

Metalation and Boronation

  • The 3-iodo-pyrazole is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or oxolane under an inert atmosphere (argon).
  • The solution is cooled to low temperatures (typically −65 to −78 °C).
  • n-Butyllithium (n-BuLi) is added dropwise to perform lithium-halogen exchange, generating a 3-lithiated pyrazole intermediate.
  • Triisopropyl borate or pinacol boronate esters are then added to the reaction mixture to form the boronate intermediate.
  • The reaction mixture is gradually warmed to room temperature or 0 °C and stirred overnight to ensure complete conversion.
  • Acidic aqueous workup (e.g., with 1 N HCl) adjusts the pH to around 6, hydrolyzing the boronate ester to the free boronic acid.
  • The product is extracted, concentrated, and purified to yield the target boronic acid.

Alternative Boronate Ester Formation

  • Instead of directly isolating the boronic acid, the boronate ester (e.g., pinacol boronic ester) can be synthesized by reacting the halogenated pyrazole with pinacol diboron in the presence of a palladium catalyst and a base in an alkali metal salt solution at 25–110 °C.
  • The resulting boronate ester is then purified by heating to a molten state to remove impurities, followed by precipitation with petroleum ether and filtration.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Notes
Diazotization & Iodination N-methyl-3-aminopyrazole, NaNO2, HCl, KI 0–5 °C Molar ratios NaNO2:pyrazole = 2–2.5:1; KI:pyrazole = 2–2.5:1
Metalation n-Butyllithium in THF or oxolane −78 to −65 °C Dropwise addition under argon atmosphere
Boronation Triisopropyl borate or pinacol diboron + Pd catalyst −78 to 0 °C or 25–110 °C Stir overnight; acid quench to pH ~6
Purification Extraction, column chromatography, crystallization Room temperature Use ethyl acetate or petroleum ether as solvents

Mechanistic Insights and Challenges

  • The lithium-halogen exchange is highly temperature-sensitive to prevent side reactions and decomposition.
  • The choice of boron reagent influences the stability and ease of purification of the intermediate.
  • The presence of substituents on the pyrazole nitrogen (like 2-methylpropyl) requires careful control of reaction conditions to maintain regioselectivity and avoid N-deprotonation.
  • Recent studies on related pyrazole boronic acids suggest that base-promoted disproportionation and coordination effects can influence product stability and yield, especially with bidentate ligands or substituents capable of intramolecular coordination.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Form Reference
Diazotization + Iodination + Lithiation + Boronation N-methyl-3-aminopyrazole or 1-(2-methylpropyl)-3-aminopyrazole NaNO2, HCl, KI, n-BuLi, triisopropyl borate 0–5 °C for diazotization; −78 to 0 °C for lithiation/boronation Boronic acid
Pd-catalyzed borylation with pinacol diboron 1-Boc-4-halogenopyrazole derivative Pinacol diboron, Pd catalyst, base 25–110 °C, alkali metal salt solution Pinacol boronic ester

Chemical Reactions Analysis

Types of Reactions

[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other structures .

Biology and Medicine

The pyrazole ring in this compound imparts potential biological activity. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound may be explored for similar applications in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in forming stable carbon-carbon bonds makes it suitable for manufacturing polymers, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid involves its ability to participate in various chemical reactions. In biological systems, the pyrazole ring can interact with molecular targets such as enzymes and receptors, potentially modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biochemical pathways .

Comparison with Similar Compounds

Substituent Effects: Isobutyl vs. Other Alkyl/Aryl Groups

  • (2-Methylpropyl)boronic Acid (Isobutylboronic Acid) :

    • A simpler analog lacking the pyrazole ring.
    • Used in flame-retardant formulations (e.g., with TEOS in silica-based materials) due to its ability to modify thermal degradation pathways .
    • Lower steric hindrance compared to pyrazolyl derivatives, enhancing reactivity in cross-coupling reactions .
  • Phenylboronic Acid (PBA) :

    • Lacks the pyrazole and alkyl substituents.
    • Higher electrophilicity due to aromatic conjugation, making it more reactive in Suzuki couplings but less stable in aqueous conditions compared to alkyl-substituted analogs .

Pyrazole Ring Positional Isomers

  • [1-(2-Methylpropyl)-1H-pyrazol-4-yl]boronic Acid: Boronic acid group at the C4 position instead of C3. For example, the C4 isomer may exhibit different interactions with biological targets (e.g., enzymes or receptors) .
  • [1-Isopropyl-3-methyl-1H-pyrazol-4-yl]boronic Acid: Features an isopropyl group at N1 and a methyl group at C3.

Functionalized Derivatives

  • [1-(2-Hydroxy-2-methylpropyl)-1H-pyrazol-4-yl]boronic Acid Pinacol Ester :

    • The pinacol ester derivative enhances stability and solubility in organic solvents, making it a preferred intermediate in multi-step syntheses.
    • Applications include pharmaceutical building blocks (e.g., kinase inhibitors) due to its robust boron-heterocycle framework .
  • 4-Iodo-1-(2-methylpropyl)-1H-pyrazol-3-yl Acetic Acid :

    • Substitution of boronic acid with an iodine atom and acetic acid group shifts utility toward radiolabeling or carboxylate-mediated bioconjugation .

Biological Activity

[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is a compound of increasing interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids, including this pyrazole derivative, have been recognized for their ability to interact with biological systems, influencing various cellular processes. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit specific enzymes and modulate signaling pathways within cells. Notably, boronic acids can act as proteasome inhibitors, which are critical in cancer therapy due to their role in regulating protein degradation pathways.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of pyrazole derivatives, including this compound. For instance, a library of 2H-pyrazolo[4,3-c]pyridine derivatives showed significant inhibition of cancer cell lines such as MCF-7 and K562, with some compounds exhibiting GI50 values below 10 µM (Table 1) . The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

CompoundCell LineGI50 (µM)
18MCF-7>10
19K5627.1
21MCF-74.8
23K5623.5

Case Studies

Several studies have focused on the biological activities of boronic acid-containing pyrazoles:

  • Antitumor Effects : A study reported that boronic acid derivatives exhibited potent antitumor activity against renal cancer and leukemia cell lines. The compounds induced DNA damage and cell cycle arrest, suggesting their potential as anticancer agents .
  • Signal Pathway Modulation : Research indicated that certain pyrazole derivatives could suppress the cyclin D/Rb oncogenic pathway, leading to reduced cell proliferation in cancer models . This highlights the therapeutic potential of these compounds in targeting specific molecular pathways involved in tumorigenesis.
  • Inhibition of Specific Enzymes : The interaction of this compound with enzymes such as proteasomes has been documented. This interaction can lead to altered protein turnover rates within cells, impacting various physiological processes .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid?

  • The compound can be synthesized via Suzuki-Miyaura cross-coupling or pyrazole ring cyclization followed by boronation . Key steps include:

  • Cyclization : React hydrazines with 1,3-diketones to form the pyrazole core (as seen in structurally analogous compounds) .
  • Borylation : Use palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) with bases (e.g., K₂CO₃) in solvents like 1,4-dioxane or THF under inert atmospheres (80–120°C). Optimize reaction time and temperature to minimize protodeboronation .
    • Purification : Employ silica gel chromatography (e.g., dichloromethane/methanol gradients) to isolate the product .

Q. How can the purity and structural integrity of this boronic acid be validated?

  • Analytical Techniques :

  • HPLC : Use reverse-phase columns with TFA-containing mobile phases for retention time analysis (e.g., 1.24 minutes under SMD-TFA05 conditions) .
  • LCMS : Confirm molecular weight via m/z values (e.g., [M+H]+ peaks) .
  • NMR : Verify substituent positions (e.g., pyrazole ring protons and boronic acid resonance) .
    • Purity Standards : Aim for >97% purity via COA validation, as recommended for research-grade boronic acids .

Q. What are the critical storage conditions to ensure stability?

  • Store at –20°C in anhydrous solvents (e.g., DMSO or THF) to prevent hydrolysis of the boronic acid group .
  • Avoid prolonged exposure to moisture or basic conditions, which may accelerate protodeboronation .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions involving this boronic acid to mitigate low yields?

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligands) to enhance coupling efficiency in aryl halide reactions .
  • Solvent Optimization : Use mixed solvents (e.g., 1,4-dioxane/water) to balance solubility and reactivity .
  • Byproduct Management : Monitor for deboronation byproducts via LCMS and adjust reaction pH (neutral to slightly acidic) to suppress side reactions .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorination of the pyrazole ring or alkyl chain length) to isolate pharmacophoric groups .
  • Target Validation : Use crystallography (e.g., SHELX-refined structures) to confirm binding modes with enzymes or receptors .
  • Data Reproducibility : Standardize assay conditions (e.g., buffer pH 6.5 for enzymatic assays) to minimize variability .

Q. How can computational methods enhance the design of this compound-based inhibitors?

  • Docking Simulations : Model interactions with diol-containing targets (e.g., proteases) to predict binding affinity .
  • DFT Calculations : Analyze boronic acid reactivity to prioritize synthetic routes (e.g., electrophilic substitution vs. coupling) .
  • ADMET Prediction : Use tools like PAINS filters to exclude promiscuous binding motifs early in drug discovery .

Q. What are the challenges in scaling up synthesis, and how can they be resolved?

  • Intermediate Stability : Protect the boronic acid group during multi-step syntheses using pinacol esters, which are hydrolyzed post-reaction .
  • Chromatography Alternatives : Implement recrystallization or centrifugal partitioning chromatography for large-scale purification .
  • Process Analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and impurities .

Methodological Considerations

  • Reaction Design : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., 120°C for 30 minutes) to improve efficiency .
  • Data Interpretation : Cross-reference crystallographic data (SHELX-refined structures) with NMR/LCMS to resolve stereochemical ambiguities .
  • Safety Protocols : Handle boron-containing intermediates in fume hoods due to potential toxicity, and adhere to CAS-defined safety guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.